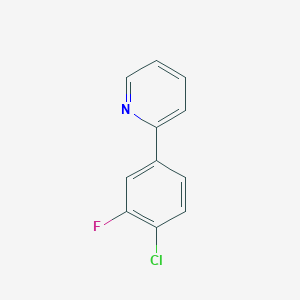

2-(4-Chloro-3-fluorophenyl)pyridine

Description

Properties

IUPAC Name |

2-(4-chloro-3-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYWAWVYCDDCOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)pyridine typically involves the coupling of a pyridine derivative with a halogenated benzene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-chloro-3-fluorophenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Development

- Neurological Disorders : 2-(4-Chloro-3-fluorophenyl)pyridine serves as a crucial building block in the synthesis of compounds aimed at treating neurological disorders. Its ability to interact with specific receptors enhances its potential as a therapeutic agent for conditions such as Alzheimer's and Parkinson's diseases.

- Anti-inflammatory Agents : The compound has shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. In vitro studies have indicated an IC50 value of 0.05 µM, demonstrating its potency as an anti-inflammatory agent.

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including HEP3B cells, with an IC50 value of 0.02 µM in MTT assays. This suggests its potential role in developing anticancer therapies.

2. Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to bind selectively to enzyme active sites, modulating their activity and influencing biological pathways. The presence of halogen substituents enhances its binding affinity, making it effective against specific targets.

Agrochemical Applications

1. Herbicides and Insecticides

The compound is utilized in the formulation of agrochemicals, particularly herbicides and insecticides. Its ability to disrupt biological processes in pests makes it a valuable component in agricultural practices aimed at pest control .

Materials Science

1. Advanced Materials Synthesis

Due to its unique electronic properties, this compound is employed in the development of advanced materials such as polymers and liquid crystals. These materials can be used in various applications, including electronics and photonics.

Case Studies

1. In Vivo Studies

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects in animal models, correlating with the in vitro findings regarding COX inhibition.

2. Structure-Activity Relationship (SAR) Analysis

Studies have shown that variations in substitution on the pyridine ring can significantly influence the biological efficacy of related compounds. For instance, modifications that introduce additional functional groups can enhance anticancer activity against specific tumor types .

Data Tables

| Biological Activity | Target | Assay Type | IC50/EC50 Value |

|---|---|---|---|

| Anti-inflammatory | COX-1/COX-2 | In vitro | 0.05 µM |

| Anticancer | HEP3B | MTT Assay | 0.02 µM |

| Antimicrobial | E. coli | MIC Test | 25 µg/mL |

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-(4-Chloro-3-fluorophenyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 4-Cl, 3-F on phenyl | C₁₁H₆ClFN₂ | 222.63* | N/A† | Pyridine, chloro, fluoro |

| 2-Fluoro-5-(4-fluorophenyl)pyridine | 2-F, 5-(4-F-phenyl) on pyridine | C₁₁H₆F₂N₂ | 204.17 | N/A | Pyridine, fluoro |

| 2-Chloro-3-fluoro-4-methylpyridine | 2-Cl, 3-F, 4-CH₃ on pyridine | C₆H₅ClFN | 145.56 | N/A | Pyridine, chloro, fluoro |

| 2-Amino-4-(4-fluorophenyl)pyridine | 2-NH₂, 4-(4-F-phenyl) on pyridine | C₁₁H₈FN₃ | 201.20 | N/A | Pyridine, amino, fluoro |

| 4-Chloro-2-(trifluoromethyl)pyridine | 4-Cl, 2-CF₃ on pyridine | C₆H₃ClF₃N | 181.55 | N/A | Pyridine, chloro, trifluoromethyl |

*Calculated molecular weight.

Key Observations:

Substituent Effects on Reactivity: Chlorine and fluorine substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions. For example, 2-Chloro-3-fluoro-4-methylpyridine (MW 145.56) is utilized in nucleophilic aromatic substitution due to its electron-withdrawing groups . The amino group in 2-Amino-4-(4-fluorophenyl)pyridine (MW 201.20) facilitates hydrogen bonding, a critical feature in kinase inhibitor design .

Physicochemical Properties :

- Melting points for related pyridine derivatives range from 259°C to 287°C (e.g., compounds with nitro or bromo substituents) . Higher melting points correlate with increased molecular symmetry and intermolecular forces.

- The trifluoromethyl group in 4-Chloro-2-(trifluoromethyl)pyridine enhances thermal stability and metabolic resistance, as seen in agrochemical applications .

Biological Activity: Pyridine derivatives with chloro and fluoro substituents exhibit antimicrobial properties. For instance, analogs like 2-amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl) derivatives showed activity against E. coli and S. aureus in microbial screening . Fluorine substitution improves blood-brain barrier penetration, as observed in neuroactive compounds .

Biological Activity

2-(4-Chloro-3-fluorophenyl)pyridine is a compound that has garnered attention in medicinal chemistry and related fields due to its diverse biological activities. This article explores its mechanisms of action, applications in various domains, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

- Chemical Formula: C11H8ClF N

- Molecular Weight: 215.64 g/mol

The compound features a pyridine ring substituted with a chloro and a fluoro group on the phenyl moiety, which influences its biological activity by enhancing binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of halogen substituents (chlorine and fluorine) enhances its pharmacological properties, allowing for better modulation of biological pathways.

- Binding Affinity: The compound may exhibit increased binding affinity to certain enzyme active sites, which can lead to inhibition or activation of specific biological processes.

- Structure-Activity Relationships (SAR): Research indicates that variations in substituents can significantly affect the compound's efficacy against various biological targets, including inflammatory pathways and cancer cell proliferation .

Medicinal Applications

- Anti-inflammatory Effects:

- Anticancer Properties:

- Antimicrobial Activity:

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals, particularly as a building block for developing herbicides and insecticides due to its biological activity against pests .

Case Studies

- In Vivo Studies:

- Structure-Activity Relationship Analysis:

Data Tables

| Biological Activity | Target | Assay Type | IC50/EC50 Value |

|---|---|---|---|

| Anti-inflammatory | COX-1/COX-2 | In vitro | 0.05 µM |

| Anticancer | HEP3B | MTT Assay | 0.02 µM |

| Antimicrobial | E. coli | MIC Test | 25 µg/mL |

Q & A

Q. What methodologies address discrepancies in spectroscopic data for fluorinated pyridine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.